molecular formula C12H10O4 B2504636 Methyl 3-formyl-2H-chromene-6-carboxylate CAS No. 2248395-24-4

Methyl 3-formyl-2H-chromene-6-carboxylate

Cat. No.: B2504636
CAS No.: 2248395-24-4
M. Wt: 218.208
InChI Key: BWXGPPHSJCSDDI-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2H-chromene-6-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-2H-chromene-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2H-chromene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-formyl-2H-chromene-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-formyl-2H-chromene-6-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chromene ring system can also interact with biological membranes and receptors, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: Similar structure but with additional chlorine and fluorine substituents.

    Methyl 3-formyl-2H-chromene-2-carboxylate: Lacks the 6-carboxylate group.

    Methyl 3-formyl-4H-chromene-6-carboxylate: Different isomer with a 4H-chromene ring system.

Uniqueness

Methyl 3-formyl-2H-chromene-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

methyl 3-formyl-2H-chromene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-12(14)9-2-3-11-10(5-9)4-8(6-13)7-16-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXGPPHSJCSDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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